4-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine
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Overview
Description
4-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine is a chemical compound that features a piperazine ring substituted with a 3,4-difluorophenylmethyl group and a pyrimidine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained commercially.
Substitution with 3,4-Difluorophenylmethyl Group: The piperazine intermediate is then reacted with a 3,4-difluorobenzyl halide under basic conditions to form the substituted piperazine.
Formation of the Pyrimidine Ring: The substituted piperazine is then reacted with a suitable pyrimidine precursor under conditions that promote cyclization and methylation to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions for substitution reactions can vary, but often involve the use of strong bases or acids, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the piperazine or pyrimidine rings.
Scientific Research Applications
4-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: It is used in research to understand its interactions with biological targets, such as receptors and enzymes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 4-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorophenyl Methyl Sulfone: This compound shares the 3,4-difluorophenyl group but differs in its overall structure and functional groups.
1-[4-(3,4-Difluorophenyl)-1-piperazinyl]-3-{methyl[2-(9H-xanthen-9-yl)ethyl]amino}-1-propanone: Another compound with a similar piperazine and difluorophenyl structure but with different substituents and overall structure.
Uniqueness
4-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine is unique due to its specific combination of a piperazine ring, a difluorophenyl group, and a pyrimidine ring
Properties
Molecular Formula |
C16H18F2N4 |
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Molecular Weight |
304.34 g/mol |
IUPAC Name |
4-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]-6-methylpyrimidine |
InChI |
InChI=1S/C16H18F2N4/c1-12-8-16(20-11-19-12)22-6-4-21(5-7-22)10-13-2-3-14(17)15(18)9-13/h2-3,8-9,11H,4-7,10H2,1H3 |
InChI Key |
OYZLMHIBETYPSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)CC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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